molecular formula C4H2OS4 B1585809 4,5-Methylenedithio-1,3-dithiol-2-one CAS No. 85720-62-3

4,5-Methylenedithio-1,3-dithiol-2-one

Cat. No.: B1585809
CAS No.: 85720-62-3
M. Wt: 194.3 g/mol
InChI Key: VBZVKFOMXXSGFB-UHFFFAOYSA-N
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Description

4,5-Methylenedithio-1,3-dithiol-2-one is an organic compound with the molecular formula C4H2OS4. It is characterized by a unique structure that includes a dithiol ring with a methylene bridge and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Methylenedithio-1,3-dithiol-2-one typically involves the reaction of 1,3-dithiol-2-one with methylene bromide in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,5-Methylenedithio-1,3-dithiol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Methylenedithio-1,3-dithiol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Methylenedithio-1,3-dithiol-2-one involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in applications requiring conductive materials. The methylene bridge and dithiol ring facilitate these interactions by providing a stable framework for electron delocalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Methylenedithio-1,3-dithiol-2-one is unique due to its methylene bridge, which imparts distinct electronic properties compared to its analogs. This makes it particularly valuable in the development of materials for organic electronics and molecular conductors .

Properties

IUPAC Name

[1,3]dithiolo[4,5-d][1,3]dithiol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2OS4/c5-4-8-2-3(9-4)7-1-6-2/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZVKFOMXXSGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1SC2=C(S1)SC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366140
Record name [1,3]dithiolo[4,5-d][1,3]dithiol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85720-62-3
Record name [1,3]dithiolo[4,5-d][1,3]dithiol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Methylenedithio-1,3-dithiol-2-one
Reactant of Route 2
4,5-Methylenedithio-1,3-dithiol-2-one
Reactant of Route 3
4,5-Methylenedithio-1,3-dithiol-2-one

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